molecular formula C36H41N3O6 B586516 Lercanidipine-d3 CAS No. 1190043-34-5

Lercanidipine-d3

Número de catálogo: B586516
Número CAS: 1190043-34-5
Peso molecular: 614.757
Clave InChI: ZDXUKAKRHYTAKV-VPYROQPTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension by relaxing and opening blood vessels, allowing blood to circulate more freely and reducing blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the preparation of deuterated intermediates, purification, and final synthesis. Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Lercanidipine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .

Comparación Con Compuestos Similares

Lercanidipine-d3 is compared with other calcium channel blockers such as amlodipine and lacidipine. While all these compounds share a similar mechanism of action, this compound is noted for its high lipophilicity and vascular selectivity, which contribute to its unique pharmacokinetic profile . Additionally, this compound has been shown to have a better tolerability profile compared to amlodipine .

List of Similar Compounds

  • Amlodipine
  • Lacidipine
  • Nifedipine
  • Felodipine

Conclusion

This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and drug interaction studies. Its unique properties and mechanism of action make it an important tool for understanding the behavior of calcium channel blockers and their potential therapeutic applications.

Actividad Biológica

Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Lercanidipine

Lercanidipine is characterized by its high lipophilicity and vascular selectivity, which allow it to effectively penetrate smooth muscle cell membranes and exert prolonged therapeutic effects. Its unique pharmacokinetic profile includes a biphasic elimination with a terminal half-life of approximately 8-10 hours, allowing for once-daily dosing .

Lercanidipine exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle. This action prevents calcium ions from entering cells, leading to vasodilation and reduced blood pressure. The drug also exhibits a lower negative inotropic effect compared to other CCBs, minimizing the risk of reflex tachycardia .

Key Pharmacological Properties:

  • High Lipophilicity : Facilitates membrane penetration and sustained action.
  • Vascular Selectivity : Targets vascular tissue more effectively than cardiac tissue.
  • Renal Protection : Demonstrated ability to reduce microalbuminuria and improve renal function in hypertensive models .

Clinical Efficacy

Lercanidipine has shown significant efficacy in various clinical settings:

  • Hypertension Management : It effectively reduces both systolic and diastolic blood pressure across different patient demographics, including the elderly and those with diabetes .
  • Renal Protection : In animal studies, lercanidipine has been shown to prevent renal damage associated with hypertension, maintaining normal plasma creatinine levels and reducing proteinuria .
  • Adverse Effects : The drug is well-tolerated, with a lower incidence of peripheral edema compared to other CCBs like amlodipine .

Pharmacokinetics and Bioavailability

Recent studies have employed advanced techniques such as LC-MS/MS for the quantification of this compound in human plasma. These methods have demonstrated high extraction recovery rates (>94%) and low variability in pharmacokinetic parameters among subjects .

ParameterValue
Cmax10 mg
Tmax2 hours
Terminal Half-Life8-10 hours
AUC0-tVariable across subjects

Case Studies

A notable case study reported the first overdose of lercanidipine, highlighting the importance of monitoring in clinical settings. The patient exhibited symptoms consistent with calcium channel blocker toxicity but was successfully managed with standard supportive care measures .

Propiedades

Número CAS

1190043-34-5

Fórmula molecular

C36H41N3O6

Peso molecular

614.757

Nombre IUPAC

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3

Clave InChI

ZDXUKAKRHYTAKV-VPYROQPTSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Sinónimos

1,​4-​Dihydro-​2,​6-​dimethyl-​4-​(3-​nitrophenyl)​-3,​5-​pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)​methyl-d3-amino]​-​1,​1-​dimethylethyl Methyl Ester;  Masnidipine-d3;  Zanidip-d3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.